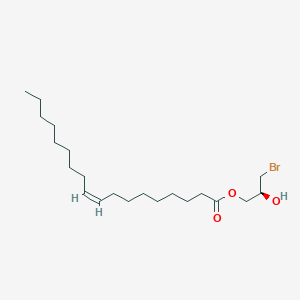
3-Bromo-2-hydroxypropyl Oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-hydroxypropyl Oleate is an ester compound derived from oleic acid and 3-bromo-2-hydroxypropyl alcohol It is characterized by the presence of a bromine atom, a hydroxyl group, and an oleate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxypropyl Oleate typically involves the esterification of oleic acid with 3-bromo-2-hydroxypropyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-hydroxypropyl Oleate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
3-Bromo-2-hydroxypropyl Oleate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-hydroxypropyl Oleate involves its interaction with biological membranes and proteins. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, affecting the structure and function of target molecules. The oleate moiety can integrate into lipid bilayers, altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-hydroxypropyl Oleate: Similar structure but with a chlorine atom instead of bromine.
2-Hydroxypropyl Oleate: Lacks the halogen atom, affecting its reactivity and applications.
3-Bromo-2-hydroxypropyl Stearate: Similar structure but with a stearic acid moiety instead of oleic acid.
Uniqueness
3-Bromo-2-hydroxypropyl Oleate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and elimination reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C21H39BrO3 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
[(2S)-3-bromo-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
Clé InChI |
HGFFITXWROXZBX-GDCKJWNLSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CBr)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


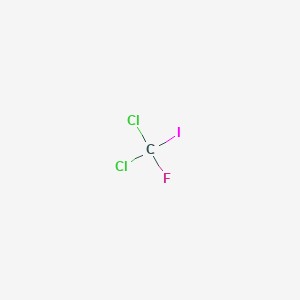
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
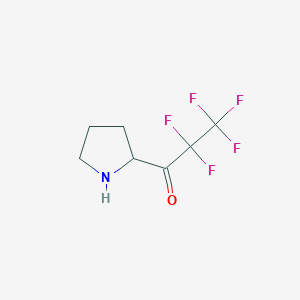
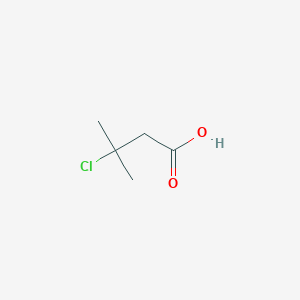
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
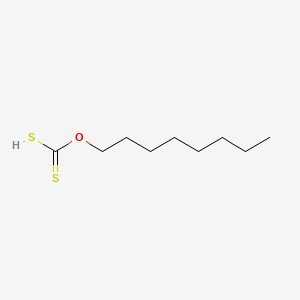


![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
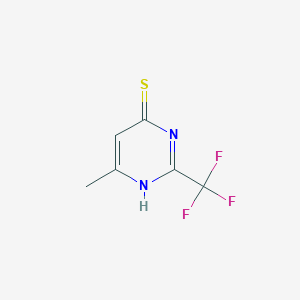
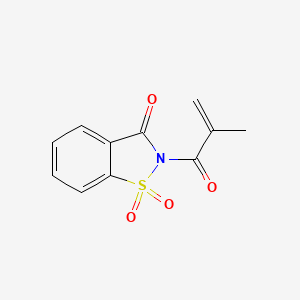
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
